molecular formula C6H6N2S B3269177 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile CAS No. 50382-33-7

2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile

Cat. No. B3269177
CAS RN: 50382-33-7
M. Wt: 138.19 g/mol
InChI Key: XVBUWDYLAGXYNP-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . Various methods have been developed to synthesize thiazole derivatives, including reactions involving phenyl acetylene, N-bromosuccinimide, and thiourea .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile, have been found to exhibit antioxidant activity . This property makes them useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring have been found to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown significant antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, contributing to the fight against drug-resistant pathogens .

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . For example, Ritonavir, an antiretroviral drug, contains a thiazole ring . This suggests that 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile could potentially be used in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic activity . This could make them useful in the treatment of conditions like hypertension and edema.

Anticonvulsant Activity

Compounds related to the thiazole ring have been found to have anticonvulsant properties . This suggests that 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile could potentially be used in the development of new anticonvulsant drugs.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . This could make them useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests that 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile could potentially be used in the development of new anticancer drugs.

Safety and Hazards

The safety data sheet for a similar compound, “2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Thiazole derivatives have been found to possess diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Future research may focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-6(2-3-7)9-4-8-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBUWDYLAGXYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile

CAS RN

50382-33-7
Record name 2-(4-methyl-1,3-thiazol-5-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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